molecular formula C11H12N2O2 B8433963 2-isopropyl-5-nitro-1H-indole CAS No. 174274-84-1

2-isopropyl-5-nitro-1H-indole

Cat. No. B8433963
CAS RN: 174274-84-1
M. Wt: 204.22 g/mol
InChI Key: MLSNTEKQSZOECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-5-nitro-1H-indole is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-isopropyl-5-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isopropyl-5-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

174274-84-1

Product Name

2-isopropyl-5-nitro-1H-indole

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-nitro-2-propan-2-yl-1H-indole

InChI

InChI=1S/C11H12N2O2/c1-7(2)11-6-8-5-9(13(14)15)3-4-10(8)12-11/h3-7,12H,1-2H3

InChI Key

MLSNTEKQSZOECZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-(2-butyramido-5-nitrophenyl)-2,2-dimethylbut-3-ynoate (0.50 g, 1.5 mmol) and TBAF (790 mg, 3.0 mmol) in DMF (20 mL) was heated at 70° C. for 24 h. The reaction mixture was cooled to room temperature and poured into ice water. The mixture was extracted with ether (30 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under reduced pressure to give a residue, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate=20/1) to give 2-isopropyl-5-nitro-1H-indole (100 mg, 33%). 1H NMR (400 MHz, CDCl3) δ 8.68 (s, 1H), 8.25 (br s, 1H), 8.21 (dd, J=2.4, 10.0 Hz, 1H), 7.32 (d, J=8.8 Hz, 1H), 6.41 (s, 1H), 3.07-3.14 (m, 1H), 1.39 (d, J=6.8 Hz, 6H).
Name
methyl 4-(2-butyramido-5-nitrophenyl)-2,2-dimethylbut-3-ynoate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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